RA-9

DUB inhibitor UCHL5 USP14

RA-9 is a rigorously validated, selective inhibitor of proteasome-associated deubiquitinating enzymes (UCHL5 IC50=0.8 μM; USP14 IC50=1.2 μM) that uniquely spares the 20S proteasome catalytic core at concentrations up to 10 μM. Unlike pan-proteasome inhibitors such as Bortezomib, RA-9 blocks ubiquitin-dependent protein degradation exclusively through 19S regulatory particle DUB inhibition, inducing ER stress and UPR-mediated apoptosis. It demonstrates potent antiproliferative activity across ovarian cancer cell lines (SKOV3, OVCAR3, A2780; IC50=1.5–2.3 μM) and validated in vivo tumor growth retardation in xenograft models. Choose RA-9 for reproducible, mechanistically distinct DUB inhibition—available now in ≥98% purity with full analytical documentation.

Molecular Formula C19H15N3O5
Molecular Weight 365.3 g/mol
CAS No. 919091-63-7
Cat. No. B3182574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRA-9
CAS919091-63-7
Molecular FormulaC19H15N3O5
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1
InChIInChI=1S/C19H15N3O5/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27/h1-10,20H,11-12H2/b15-9+,16-10+
InChIKeyYUYPWAMLWZVHAE-KAVGSWPWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RA-9 (CAS 919091-63-7) – Potent and Selective Inhibitor of Proteasome-Associated DUBs


RA-9 (CAS 919091-63-7), chemically known as (3E,5E)-3,5-Bis[(4-nitrophenyl)methylene]-4-piperidinone, is a small-molecule inhibitor that selectively targets proteasome-associated deubiquitinating enzymes (DUBs) including UCHL5, USP14, USP2, USP5, and USP8 [1]. It functions by blocking ubiquitin-dependent protein degradation without affecting the 20S proteasome catalytic core activity, thereby inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to apoptosis . Its unique mechanism distinguishes it from classical proteasome inhibitors and positions it as a critical tool in cancer research, particularly for ovarian cancer [1].

Why Substituting RA-9 (919091-63-7) with a Generic DUB Inhibitor May Compromise Your Research


While many compounds claim to target deubiquitinating enzymes (DUBs), the proteasome-associated DUB inhibitors represent a heterogeneous class with significant variations in target selectivity, potency, and downstream biological effects. Generic substitution without rigorous comparative data can lead to confounded experimental results. For instance, RA-9 specifically inhibits a subset of DUBs (UCHL5, USP14) without impacting 20S proteasome activity, a profile not shared by all DUB inhibitors [1]. Conversely, compounds like b-AP15 also target UCHL5 and USP14 but may exhibit different potency profiles or off-target effects [2]. Substituting RA-9 with a less selective or mechanistically distinct inhibitor could drastically alter the cellular stress response, compromising the validity of your cancer biology or ubiquitin-proteasome system (UPS) studies [1].

RA-9 (919091-63-7) Evidence Guide: Quantified Selectivity and Potency Against Proteasome-Associated DUBs


RA-9 Selectively Inhibits UCHL5 and USP14 with Defined IC50 Values

RA-9 exhibits selective inhibition of the proteasome-associated DUBs UCHL5 and USP14 with IC50 values of 0.8 μM and 1.2 μM, respectively, while showing no inhibition of the 20S proteasome core activity at concentrations up to 10 μM . This contrasts with other inhibitors like IU1-47, which shows a USP14 IC50 of 0.6 μM but lacks significant activity against UCHL5 , and b-AP15, which inhibits both UCHL5 and USP14 with an IC50 of approximately 2.1 μM for the 19S proteasome Ub-AMC cleavage assay .

DUB inhibitor UCHL5 USP14 IC50 proteasome

RA-9 Maintains Proteasome Selectivity by Sparing 20S Core Particle Activity

A critical differentiator for RA-9 is its lack of effect on the 20S proteasome catalytic core activity at concentrations up to 10 μM . This is in direct contrast to proteasome inhibitors like Bortezomib, which potently inhibits the 20S proteasome (IC50 ~2.4 nM for CT-L activity) [1]. RA-9's mechanism therefore avoids the direct blockade of the proteasome's proteolytic function, instead inducing proteotoxic stress via the accumulation of poly-ubiquitinated proteins from DUB inhibition .

DUB inhibitor 20S proteasome selectivity UPS mechanism of action

RA-9 Demonstrates Potent Antiproliferative Activity in Ovarian Cancer Cells

RA-9 demonstrates potent antiproliferative activity against human ovarian cancer cell lines, with IC50 values of 1.5 μM (SKOV3), 2.3 μM (OVCAR3), and 1.8 μM (A2780) after 72 hours of treatment . This is comparable to other DUB inhibitors like b-AP15, which exhibits IC50 values ranging from 0.5 μM to 2.1 μM in various cancer cell lines [1], confirming RA-9's efficacy in cellular models of ovarian cancer.

ovarian cancer antiproliferative IC50 cell viability SKOV3

RA-9 Selectively Induces Apoptosis in Ovarian Cancer Cells with Minimal Effect on Normal Cells

Treatment with RA-9 (3 μM for 48 hours) selectively induced apoptosis in 45% of SKOV3 ovarian cancer cells, compared to only 5% in vehicle-treated controls . Importantly, this apoptosis-inducing effect was selective for cancer cells, as RA-9 demonstrated minimal toxicity toward normal ovarian surface epithelial (OSE) cells [1]. This selectivity profile is a crucial advantage over less discriminating cytotoxic agents, potentially widening the therapeutic window.

apoptosis selectivity ovarian cancer primary cells therapeutic window

Recommended Research Applications for RA-9 (919091-63-7) Based on Its Unique Pharmacological Profile


Ovarian Cancer Research & UPS-Targeted Therapy Development

RA-9 is ideally suited for in vitro and in vivo studies of ovarian cancer biology, particularly in models where the ubiquitin-proteasome system (UPS) is implicated. Its potent antiproliferative effects (IC50 of 1.5-2.3 μM across SKOV3, OVCAR3, and A2780 cell lines) and ability to selectively induce apoptosis via the unfolded protein response (UPR) make it a valuable tool for elucidating UPS stress mechanisms in this malignancy [1]. Its use in xenograft models has demonstrated tumor growth retardation and increased overall survival [1].

Investigating the Role of Specific DUBs (USP14/UCHL5) in Cellular Proteostasis

RA-9's dual inhibition of UCHL5 and USP14 at sub-micromolar concentrations (IC50 = 0.8 μM and 1.2 μM, respectively) provides a chemical probe for dissecting the specific contributions of these two DUBs to proteasome function and proteotoxic stress responses . This application is distinct from using a USP14-selective inhibitor like IU1-47 or a pan-proteasome inhibitor like Bortezomib . By sparing the 20S core, RA-9 allows researchers to study the consequences of 19S DUB inhibition in isolation .

Comparative Oncology Studies on DUB vs. 20S Proteasome Inhibitors

RA-9 serves as a critical comparator compound in studies evaluating the differential effects of inhibiting the 19S regulatory particle DUBs versus direct blockade of the 20S proteasome catalytic core . Its complete lack of 20S inhibition at concentrations up to 10 μM stands in stark contrast to agents like Bortezomib (20S IC50 ~2.4 nM) [2]. This distinction is essential for research into drug resistance mechanisms, as cancer cells often upregulate proteasome activity in response to 20S inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for RA-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.